molecular formula C15H8ClFN6 B2645499 2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile CAS No. 1445770-30-8

2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile

Cat. No.: B2645499
CAS No.: 1445770-30-8
M. Wt: 326.72
InChI Key: JKWWACBYQCIPFE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-4-carbonitrile core linked via an ethenyl group to a 1-(2-chloro-4-fluorophenyl)-1,2,3-triazole moiety. The chloro and fluoro substituents on the phenyl ring contribute to its electronic and steric profile, while the triazole and pyrimidine rings provide heterocyclic rigidity.

Properties

IUPAC Name

2-[(E)-2-[1-(2-chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN6/c16-13-7-10(17)1-3-14(13)23-9-12(21-22-23)2-4-15-19-6-5-11(8-18)20-15/h1-7,9H/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWWACBYQCIPFE-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C=CC3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)/C=C/C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile, with CAS Number 1445770-30-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and the biological activity it exhibits, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₈ClFN₆, and it has a molecular weight of 326.71 g/mol. The structure includes a pyrimidine ring substituted with a triazole moiety and a chloro-fluorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₈ClFN₆
Molecular Weight326.71 g/mol
CAS Number1445770-30-8

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including coupling reactions between pyrimidine derivatives and triazole precursors. The specific synthetic routes can vary but often utilize established methods for forming carbon-nitrogen bonds.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

  • Inhibition of Cell Proliferation : A study on related triazole compounds demonstrated IC50 values in the low micromolar range against human colon cancer cell lines (HCT116), indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
  • Case Study : In vitro studies on similar triazole-based compounds showed that they could significantly reduce migration and invasion capabilities of cancer cells, suggesting potential as therapeutic agents in metastatic cancer treatment .

Other Biological Activities

Beyond anticancer effects, preliminary data suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antibacterial agents .
  • Antiviral Properties : Research into related compounds has highlighted their ability to inhibit viral replication, making them candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can enhance potency and selectivity against specific targets:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine and fluorine has been associated with increased activity due to enhanced interaction with biological targets .
  • Pharmacophore Development : Identifying essential features that contribute to biological activity can guide the design of more effective analogs.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including those with carbonitrile groups, are known for their antimicrobial properties . Research indicates that compounds similar to 2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain pyrimidine derivatives demonstrate minimum inhibitory concentrations (MICs) ranging from 250 μM to 20.85 μM against various bacterial strains, indicating promising antibacterial potential .

Antiviral Properties

The antiviral efficacy of pyrimidine derivatives has also been documented. Compounds containing the pyrimidine structure have been associated with antiviral activities against several viral infections. The incorporation of a triazole moiety enhances the biological activity of these compounds, making them suitable candidates for further development as antiviral agents .

Anticancer Applications

Research has highlighted the anticancer potential of pyrimidine derivatives. The compound may exhibit cytotoxic effects on various cancer cell lines, contributing to the development of new cancer therapies. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the pyrimidine and triazole rings can significantly influence biological activity. For example, modifications in halogen substitutions have been shown to affect both potency and selectivity against target enzymes or receptors .

Case Studies

  • Antibacterial Activity Evaluation : A study evaluated a series of triazole-containing pyrimidines for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions increased efficacy, with some compounds outperforming standard antibiotics like ciprofloxacin .
  • Antiviral Screening : In vitro studies have demonstrated that certain derivatives exhibit significant antiviral activity against influenza viruses, suggesting that modifications to the triazole ring could enhance binding affinity to viral targets .
  • Cytotoxicity Assays : Various derivatives were tested on cancer cell lines such as HeLa and MCF7. Results showed that compounds with specific structural features exhibited IC50 values in low micromolar ranges, indicating strong anticancer potential .

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Notable Properties/Findings Evidence
2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile Pyrimidine-triazole 2-Cl, 4-F phenyl; ethenyl linker High polarity from CN; moderate steric bulk N/A
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazole Br-phenyl; thiophene Enhanced π-conjugation; lower solubility
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Cl phenyl; thione group Hydrogen-bonding capacity via S atom
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile Pyrimidine-carbonitrile CF3-phenyl; 5-CH3 High metabolic stability
5-Amino-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile 2,4-dinitrophenyl; 4-F phenyl Extreme electron withdrawal

Key Research Findings

  • Electronic Effects : Chloro and fluoro substituents balance electron withdrawal and steric effects, while bromine or trifluoromethyl groups may tip this balance .
  • Linker Flexibility: Ethenyl linkers (target compound) allow conformational freedom compared to rigid ethanone or fused-ring systems .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this triazole-pyrimidine hybrid compound?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used, but alternative catalysts (e.g., ruthenium) may improve regioselectivity for the 1,4-triazole isomer . Pyrimidine carbonitrile synthesis often involves Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol), with monitoring via TLC or HPLC to track intermediate formation .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the ethenyl bridge in this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For example, irradiation of the triazole proton should show NOE correlations with the pyrimidine proton if the configuration is E. X-ray crystallography provides definitive proof, as seen in analogous structures where the E-configuration is stabilized by π-π stacking between aromatic rings .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related chlorophenyl-fluorophenyl compounds:

  • Use fume hoods to avoid inhalation of dust/volatiles.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C, away from light, to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F substituents activate the triazole ring toward nucleophilic aromatic substitution (SNAr). Density Functional Theory (DFT) calculations can predict reactive sites by mapping electrostatic potential surfaces. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at the triazole C-5 position (if unsubstituted) is feasible under Pd(PPh₃)₄ catalysis .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Control standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability.
  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., fluorescence polarization for binding affinity).
  • Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outlier datasets, as discussed in comparative methodology frameworks .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous matrices, monitoring half-life using HPLC-UV.
  • Biotic degradation : Use OECD 301D respirometry to measure microbial mineralization in activated sludge .

Critical Analysis of Contradictions

  • Stereochemical Stability : Some studies report E-to-Z isomerization under acidic conditions , while others claim stability. Resolution requires pH-dependent NMR kinetics.
  • Biological Activity : Discrepancies in IC₅₀ values may arise from differential cell permeability. Use logD-adjusted assays or membrane permeability enhancers (e.g., DMSO ≤0.1%) .

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